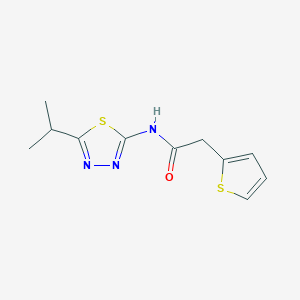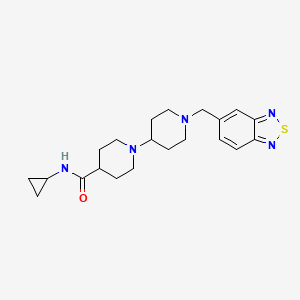
1-(2-chloro-5-nitrobenzyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5-nitrobenzyl)azepane, also known as CNB-AM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNB-AM belongs to the class of azepane derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)azepane is not fully understood, but it is thought to act through the modulation of various signaling pathways in the brain and other tissues. 1-(2-chloro-5-nitrobenzyl)azepane has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and has been implicated in neuroprotection. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzyl)azepane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
実験室実験の利点と制限
1-(2-chloro-5-nitrobenzyl)azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 1-(2-chloro-5-nitrobenzyl)azepane has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of 1-(2-chloro-5-nitrobenzyl)azepane. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and addiction. Another direction is to study its mechanism of action in more detail, particularly its interactions with various signaling pathways in the brain and other tissues. Additionally, future studies could investigate the safety and efficacy of 1-(2-chloro-5-nitrobenzyl)azepane in humans, which could lead to its potential use as a therapeutic agent.
合成法
The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane involves the reaction of 1-(2-chloro-5-nitrobenzyl)azepane with a reducing agent, such as sodium borohydride, in the presence of a catalyst. The reaction yields 1-(2-chloro-5-nitrobenzyl)azepane as a white solid, which can be purified through recrystallization. The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane has been optimized through various methods, including microwave-assisted synthesis and flow chemistry.
科学的研究の応用
1-(2-chloro-5-nitrobenzyl)azepane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2-chloro-5-nitrobenzyl)azepane has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-13-6-5-12(16(17)18)9-11(13)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHGUIYAHULGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-5-nitrobenzyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)
![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)
![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)
![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5690237.png)

![4-{5-[2-(methylthio)ethyl]-3-phenyl-1H-1,2,4-triazol-1-yl}benzenesulfonamide](/img/structure/B5690252.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)
![6-(4-fluorophenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5690274.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)
![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)